N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide
Description
N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-chloro-4-nitrophenyl group and three ethoxy groups at the 3, 4, and 5 positions of the benzene ring
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6/c1-4-26-16-9-12(10-17(27-5-2)18(16)28-6-3)19(23)21-15-8-7-13(22(24)25)11-14(15)20/h7-11H,4-6H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAZMPKWQJOTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Acylation: The 2-chloro-4-nitroaniline is then acylated with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide can undergo reduction to form the corresponding amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants such as tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Reduction: 2-chloro-4-aminophenyl-3,4,5-triethoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4,5-triethoxybenzoic acid and 2-chloro-4-nitroaniline.
Scientific Research Applications
Chemistry: N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound in the development of new pharmaceuticals.
Medicine: Potential applications in medicine include its use as a lead compound in the development of drugs targeting specific enzymes or receptors. Its structural features may contribute to its activity as an inhibitor or modulator of biological pathways.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro and chloro groups can influence its binding affinity and specificity, while the ethoxy groups may affect its solubility and bioavailability.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor of enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
Nucleic Acids: Interaction with nucleic acids can affect gene expression and protein synthesis.
Comparison with Similar Compounds
N-(2-chloro-4-nitrophenyl)benzamide: Lacks the ethoxy groups, which may affect its solubility and reactivity.
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide: Contains methoxy groups instead of ethoxy groups, which can influence its chemical and biological properties.
N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzoic acid:
Uniqueness: N-(2-chloro-4-nitrophenyl)-3,4,5-triethoxybenzamide is unique due to the presence of both nitro and chloro substituents, which can significantly impact its chemical reactivity and biological activity. The ethoxy groups further enhance its solubility and potential for chemical modifications, making it a valuable compound in various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
